Methyl arachidonate

Catalog No.
S625340
CAS No.
2566-89-4
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl arachidonate

CAS Number

2566-89-4

Product Name

Methyl arachidonate

IUPAC Name

methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-

InChI Key

OFIDNKMQBYGNIW-ZKWNWVNESA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC

Synonyms

(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Methyl Ester; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Methyl Ester; Methyl Arachidonate; Methyl 5Z,8Z,11Z,14Z-Eicosatetraenoate; Methyl all-cis-5,8,11,14-Eicosatetraenoate; Methyl cis,cis,cis,cis-Eicosa

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC
Origin

Methyl arachidonate is obtained through the esterification of arachidonic acid with methanol. This process involves replacing the carboxylic acid group (COOH) of arachidonic acid with a methyl ester (COOCH3) group.

Significance

Methyl arachidonate serves as a research tool for understanding the biological functions of arachidonic acid. It is also a metabolite found in human blood serum, indicating its involvement in cellular processes.

Citation:

  • White, Mary F, et al. "The application of the polybromide yield in the estimation of methyl arachidonate in the methyl ester mixtures." Journal of the American Oil Chemists' Society. Vol. 26. No. 2 (1949): 85-90. PubMed


Molecular Structure Analysis

Methyl arachidonate possesses a long, straight hydrocarbon chain with four double bonds (polyunsaturated) and a terminal methyl ester group (COOCH3). This structure grants it several key features:

  • Hydrophobic Chain: The long hydrocarbon chain makes methyl arachidonate nonpolar and hydrophobic, allowing it to interact with cell membranes and other lipids [].
  • Double Bonds: The presence of double bonds introduces kinks in the molecule, influencing its packing and reactivity.
  • Methyl Ester Group: This group contributes to the overall polarity of the molecule and its interaction with enzymes.

Citation:

  • Sigma-Aldrich. "Methyl arachidonate = 99 GC 2566-89-4."

Chemical Reactions Analysis

Synthesis

As mentioned earlier, methyl arachidonate is synthesized through the esterification of arachidonic acid with methanol. This reaction can be catalyzed by acid or base:

CH3(CH2)4CH=CHCH2CH=CHCH2CH=CHCH2CH=CHCOOH (arachidonic acid) + CH3OH --> CH3(CH2)4CH=CHCH2CH=CHCH2CH=CHCH2CH=CHCOOCH3 (methyl arachidonate) + H2O

Decomposition

Methyl arachidonate can undergo hydrolysis to regenerate arachidonic acid in the presence of water and an enzyme like lipase.

Other Reactions

Citation:


Physical And Chemical Properties Analysis

  • Molecular Formula: C21H34O2 []
  • Molecular Weight: 318.49 g/mol []
  • Melting Point: No data readily available.
  • Boiling Point: No data readily available, but likely decomposes before boiling due to its long chain structure.
  • Solubility: Soluble in organic solvents like chloroform and methanol, but insoluble in water due to its hydrophobic nature [].
  • Stability: Relatively stable under dry and cool conditions. May undergo oxidation upon prolonged exposure to air and light.

Signal Transduction Studies:

MA acts as a potent activator of protein kinase C (PKC), a crucial enzyme involved in numerous cellular processes. Studies have shown that MA activates PKC at concentrations ranging from 5 to 50 µM. Interestingly, the mechanism of activation appears to be concentration-dependent.

  • At lower concentrations, MA's effect on PKC is attributed to the action of cyclooxygenase (COX) products, signaling molecules derived from arachidonic acid [].
  • At higher concentrations, the activation is primarily mediated by lipoxygenase (LOX) products, another group of signaling molecules produced from the same precursor [].

XLogP3

6.6

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

22AF6IJ1IJ

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 39 of 40 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2566-89-4

Wikipedia

Methyl arachidonate

Dates

Modify: 2023-08-15
1. H. Katsuki and S. Okuda “Arachidonic acid as a neurotoxic and neurotrophic substance” Prog Neurobiol, vol. 46(6) pp. 607-636, 19952. R. Sanchez-Mejia and L. Mucke “Phospholipase A2 and arachidonic acid in Alzheimer/'s disease” Biochim Biophys Acta, vol. 1801(8) pp. 784-790, 20103. E. Bates “Eicosanoids, fatty acids and neutrophils: their relevance to the pathophysiology of disease” Prostaglandins Leukot Essent Fatty Acids, vol. 53pp.75–86, 19954. L. Levine “Proteasome inhibitors: Their effects on arachidonic acid release from cells in culture and arachidonic acid metabolism in rat liver cells” BMCPharmacology, vol. 4(15), 2004

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